molecular formula C14H21NO B5633770 1-(4-methoxybenzyl)azepane

1-(4-methoxybenzyl)azepane

Cat. No.: B5633770
M. Wt: 219.32 g/mol
InChI Key: UCPXKGQYRBFHDN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)azepane is a nitrogen-containing heterocyclic compound characterized by a seven-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxybenzyl)azepane typically involves the cyclization of linear precursors. One common method is the dearomative ring expansion of nitroarenes, which involves the conversion of a nitro group into a singlet nitrene, followed by hydrogenolysis . This process is mediated by blue light and occurs at room temperature, making it an efficient and environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve multistep synthesis starting from commercially available materials. Techniques such as ring-closing metathesis followed by reduction or Beckmann rearrangement of functionalized piperidones are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.

Mechanism of Action

The mechanism by which 1-(4-methoxybenzyl)azepane exerts its effects involves interactions with molecular targets and pathways. The compound’s nitrogen atom can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

    Azepine: A six-membered nitrogen heterocycle with similar reactivity but different structural properties.

    Piperidine: A six-membered nitrogen heterocycle commonly found in medicinal chemistry.

    Pyrrolidine: A five-membered nitrogen heterocycle with distinct chemical behavior.

Uniqueness: 1-(4-Methoxybenzyl)azepane is unique due to its seven-membered ring structure, which provides a different three-dimensional chemical space compared to the more common five- and six-membered rings . This uniqueness makes it a valuable scaffold for the development of new bioactive compounds and materials.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-8-6-13(7-9-14)12-15-10-4-2-3-5-11-15/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPXKGQYRBFHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198189
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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